![molecular formula C18H21FN4O4 B2941695 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941976-59-6](/img/structure/B2941695.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Francisco. Since then, it has been the subject of several studies investigating its mechanism of action and potential uses.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been studied for its role as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) developed a compound with similar characteristics, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research by Mamatha et al. (2019) on a compound structurally related to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide revealed significant antimicrobial and antitubercular activities. This study highlights the compound's potential in addressing infectious diseases (Mamatha et al., 2019).
Orexin Receptor Antagonism and Binge Eating
Piccoli et al. (2012) explored the effects of a compound with similarities to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on compulsive food consumption. Their study suggests a major role of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Anticancer Potential
Fang et al. (2016) synthesized novel compounds, including one structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and evaluated them for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis and Characterization
Wielgus et al. (2015) conducted structural and spectral studies on linezolid and its synthetic precursors, which share structural features with N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Their research provides insights into the molecular characteristics and synthesis processes of such compounds (Wielgus et al., 2015).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZZEDWGFOHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.